molecular formula C12H23NOS B13073857 1-{[(Thian-4-yl)amino]methyl}cyclohexan-1-ol

1-{[(Thian-4-yl)amino]methyl}cyclohexan-1-ol

Cat. No.: B13073857
M. Wt: 229.38 g/mol
InChI Key: CAEIHMRROFSWJR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(Thian-4-yl)amino]methyl}cyclohexan-1-ol typically involves the reaction of thian-4-ylamine with cyclohexanone under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, as it is mainly used for research purposes. the synthesis process can be scaled up using standard organic synthesis techniques and equipment .

Chemical Reactions Analysis

Types of Reactions

1-{[(Thian-4-yl)amino]methyl}cyclohexan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-{[(Thian-4-yl)amino]methyl}cyclohexan-1-ol has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{[(Thian-4-yl)amino]methyl}cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[(Thian-4-yl)amino]methyl}cyclohexan-1-ol is unique due to its specific thian-4-yl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific research applications and potential therapeutic uses .

Properties

Molecular Formula

C12H23NOS

Molecular Weight

229.38 g/mol

IUPAC Name

1-[(thian-4-ylamino)methyl]cyclohexan-1-ol

InChI

InChI=1S/C12H23NOS/c14-12(6-2-1-3-7-12)10-13-11-4-8-15-9-5-11/h11,13-14H,1-10H2

InChI Key

CAEIHMRROFSWJR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CNC2CCSCC2)O

Origin of Product

United States

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